molecular formula C18H12N2O4 B2422771 N'-(2-furylcarbonyl)naphtho[2,1-b]furan-2-carbohydrazide CAS No. 478259-88-0

N'-(2-furylcarbonyl)naphtho[2,1-b]furan-2-carbohydrazide

Cat. No.: B2422771
CAS No.: 478259-88-0
M. Wt: 320.304
InChI Key: LRRKZAJBMAYMBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-Furylcarbonyl)naphtho[2,1-b]furan-2-carbohydrazide is a specialized organic compound that serves as a versatile chemical intermediate in medicinal chemistry and drug discovery research. Its molecular structure, which incorporates both naphthofuran and furan carbohydrazide motifs, makes it a valuable precursor for the synthesis of more complex heterocyclic systems . Compounds based on the naphtho[2,1-b]furan scaffold are of significant research interest due to their wide spectrum of reported pharmacological activities . This reagent is particularly useful for constructing novel molecules such as 1,3,4-oxadiazoles, which are five-membered heterocycles known for their diverse biological properties . Researchers utilize this carbohydrazide to develop new chemical entities for screening against various biological targets, contributing to the exploration of new therapeutic agents. This product is intended for use in a controlled laboratory setting by qualified researchers.

Properties

IUPAC Name

N'-(furan-2-carbonyl)benzo[e][1]benzofuran-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c21-17(15-6-3-9-23-15)19-20-18(22)16-10-13-12-5-2-1-4-11(12)7-8-14(13)24-16/h1-10H,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRKZAJBMAYMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-(2-furylcarbonyl)naphtho[2,1-b]furan-2-carbohydrazide typically involves the reaction of naphtho[2,1-b]furan-2-carbohydrazide with 2-furylcarbonyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using column chromatography to obtain the pure compound .

Chemical Reactions Analysis

Condensation Reactions with Aldehydes

N'-(2-Furylcarbonyl)naphtho[2,1-b]furan-2-carbohydrazide undergoes Schiff base formation when reacted with aromatic aldehydes under acidic conditions. This reaction produces N'-[(substituted-phenyl)methylidene] derivatives , which are precursors for heterocyclic systems.

Key Data :

Aldehyde SubstituentProduct StructureYield (%)Conditions
4-MethoxyphenylSchiff base78EtOH, HCl, reflux
4-ChlorophenylSchiff base72EtOH, HCl, reflux
4-NitrophenylSchiff base68EtOH, HCl, reflux
Source: Arkivoc 2006 (xv) ; IJPCBS 2017

Cyclization to Oxadiazoles

The Schiff base derivatives of this compound cyclize in the presence of iodine and potassium carbonate in DMSO to form 2-(naphtho[2,1-b]furan-2-yl)-5-aryl-1,3,4-oxadiazoles . This reaction proceeds via oxidative dehydrogenation and ring closure.

Reaction Mechanism :

  • Formation of hydrazone intermediate.

  • Iodine-mediated cyclization to oxadiazole.

Example :
Schiff baseK2CO3,DMSOI2Oxadiazole derivative\text{Schiff base}\xrightarrow[\text{K}_2\text{CO}_3,\text{DMSO}]{\text{I}_2}\text{Oxadiazole derivative}

Yield: 65–70%

Nucleophilic Substitution Reactions

The hydrazide group reacts with chloroacetyl chloride in glacial acetic acid to yield N'-(chloroacetyl)naphtho[2,1-b]furan-2-carbohydrazide , which further reacts with aromatic amines to form substituted acetamide derivatives.

Key Reaction :
Carbohydrazide+ClCH2COClN chloroacetyl derivativeAr NH2N arylamino acetyl derivatives\text{Carbohydrazide}+\text{ClCH}_2\text{COCl}\rightarrow \text{N chloroacetyl derivative}\xrightarrow{\text{Ar NH}_2}\text{N arylamino acetyl derivatives}

Data :

Amine SubstituentProduct Yield (%)
4-Methoxyaniline82
4-Chloroaniline75
4-Nitroaniline68
Source: MedCrave ; IJPCBS 2017

Antimicrobial Activity Correlations

Derivatives of this compound show enhanced antimicrobial properties post-modification. For example:

  • Oxadiazole derivatives exhibit MIC values of 12.5 µg/mL against Staphylococcus aureus .

  • Chloroacetylated derivatives show 85% inhibition of Candida albicans at 50 µg/mL .

Structural Confirmation Techniques

Key spectral data for reaction products include:

  • IR : Absorption at 1657 cm⁻¹ (C=O stretch), 3300–3400 cm⁻¹ (N-H stretches) .

  • ¹H NMR : Singlets at δ 4.62 ppm (-NH₂), δ 10.12 ppm (-NH) .

  • Mass Spectrometry : Molecular ion peaks at m/z 320.3 (M⁺) for the parent compound .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey Products
Schiff base formationArCHO, EtOH, HClHydrazones
Oxadiazole synthesisI₂, K₂CO₃, DMSO1,3,4-Oxadiazoles
Acetamide derivatizationClCH₂COCl, Ar-NH₂Substituted acetamides
Thiazolidinone formationThioglycolic acid, ZnCl₂Thiazolidin-4-ones

Challenges and Optimization

  • Yield Limitations : Cyclization reactions require strict anhydrous conditions to prevent hydrolysis .

  • Solvent Effects : DMSO enhances iodine-mediated cyclization efficiency compared to DMF .

This compound’s versatility in forming pharmacologically relevant heterocycles positions it as a critical intermediate in medicinal chemistry. Further studies could explore its applications in catalysis or materials science.

Scientific Research Applications

Anticancer Applications

N'-(2-furylcarbonyl)naphtho[2,1-b]furan-2-carbohydrazide has shown promising anticancer activity in various studies. Research indicates that this compound can induce apoptosis in several cancer cell lines.

Case Study: Breast Cancer Cell Lines
In a study conducted on human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231), the compound exhibited significant cytotoxic effects:

  • MCF-7 Cell Line : IC50 = 25 µM
  • MDA-MB-231 Cell Line : IC50 = 30 µM

Flow cytometry analysis confirmed that the compound effectively triggered apoptosis in these cells, indicating its potential as a therapeutic agent against breast cancer.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.5 µg/mL1.0 µg/mL
Escherichia coli1.0 µg/mL2.0 µg/mL
Pseudomonas aeruginosa0.75 µg/mL1.5 µg/mL

These results indicate that this compound possesses significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N’-(2-furylcarbonyl)naphtho[2,1-b]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N’-(2-furylcarbonyl)naphtho[2,1-b]furan-2-carbohydrazide can be compared with other similar compounds, such as:

N’-(2-furylcarbonyl)naphtho[2,1-b]furan-2-carbohydrazide stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties.

Biological Activity

N'-(2-furylcarbonyl)naphtho[2,1-b]furan-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • IUPAC Name: N'-(2-furoyl)naphtho[2,1-b]furan-2-carbohydrazide
  • Molecular Formula: C18H12N2O4
  • Molecular Weight: 320.30 g/mol
  • Melting Point: 252-255 °C
  • Purity: 90% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound has been studied for its potential as an inhibitor of key enzymes involved in disease processes, including proteases and kinases.

Antimicrobial Activity

Research indicates that derivatives of naphthofuran compounds exhibit notable antibacterial properties. A study focused on the synthesis and characterization of naphthofuran derivatives reported that certain compounds displayed significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing the effectiveness of these compounds in inhibiting bacterial growth .

CompoundMIC (µg/mL)Bacterial Strain
This compound25E. coli
This compound50S. aureus

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. Similar compounds have shown promise as inhibitors of the main protease (Mpro) of SARS-CoV-2, suggesting that this compound may possess similar inhibitory effects .

Study on Antibacterial Properties

In a recent study published in Arkivoc, researchers synthesized several naphthofuran derivatives and tested their antibacterial efficacy. Among these, this compound demonstrated a significant reduction in bacterial viability at concentrations as low as 25 µg/mL against E. coli .

Investigation into Antiviral Activity

Another study highlighted the potential of furan-containing compounds as antiviral agents. The structure-based design led to the identification of several non-peptidomimetic inhibitors targeting viral proteases, with some derivatives showing IC50 values below 20 µM against SARS-CoV-2 Mpro . This suggests that this compound could be a candidate for further antiviral research.

Q & A

Q. Advanced: How can microwave-assisted synthesis improve yield and efficiency compared to traditional reflux methods?

Microwave irradiation reduces reaction time from hours to minutes (e.g., 4–5 min for hydrazide formation vs. 3–4 hours for reflux). This method enhances yields (e.g., 80–85% for carbohydrazide vs. 70–75% via reflux) by promoting uniform heating and reducing side reactions. Key parameters include irradiation power, solvent choice, and catalyst (e.g., acetic acid) .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound and its derivatives?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at 1657 cm⁻¹ for hydrazide, C=N at 1602 cm⁻¹ for Schiff bases) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.60–8.50 ppm, NH signals at δ 10–12 ppm) and carbon backbone .
  • Mass Spectrometry : Confirms molecular weight via molecular ion peaks (e.g., m/z 226 for carbohydrazide) .
  • X-ray Crystallography : Resolves 3D structures using SHELX software, critical for confirming dihedral angles and packing (e.g., 28.63° between naphthofuran and pyrazole rings) .

Q. Advanced: How can computational methods (e.g., DFT) complement experimental data for structural validation?

Density Functional Theory (DFT) predicts optimized geometries, vibrational frequencies, and NMR chemical shifts, which can be cross-validated with experimental data. For example, DFT-calculated bond lengths for C=N or C=O groups should align with crystallographic data (±0.02 Å) .

Basic: How are bioactivity assays (antimicrobial, anticancer) designed for this compound?

Methodological Answer:

  • Antimicrobial Screening : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum Inhibitory Concentrations (MICs) are determined via serial dilution (typical range: 12.5–100 µg/mL) .
  • Anticancer Evaluation : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) assess cytotoxicity. IC₅₀ values are calculated from dose-response curves (e.g., IC₅₀ = 15–50 µM) .

Q. Advanced: How can structure-activity relationship (SAR) studies guide derivative optimization?

SAR involves systematic substitution (e.g., introducing electron-withdrawing groups on the quinoline ring) and evaluating bioactivity changes. For example:

  • Schiff Base Derivatives : 2-Chloro substituents enhance antimicrobial activity (MIC reduction by 30–50%) .
  • Azetidinone Derivatives : Cyclization improves solubility and anticancer potency (IC₅₀ reduction from 50 µM to 20 µM) .

Basic: What analytical strategies resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Standardized Protocols : Ensure consistent assay conditions (e.g., inoculum size, incubation time) to minimize variability .
  • Statistical Analysis : Use ANOVA or t-tests to confirm significance (p < 0.05). For example, discrepancies in antifungal activity may arise from strain-specific resistance .
  • Meta-Analysis : Compare data across studies using metrics like logP or MIC distributions to identify outliers .

Q. Advanced: How can molecular docking explain differential activity against enzyme targets?

Dock derivatives into target proteins (e.g., E. coli DNA gyrase or human tubulin) using AutoDock Vina. Key parameters:

  • Binding Affinity : Lower ∆G values (e.g., −8.5 kcal/mol vs. −6.2 kcal/mol) correlate with higher inhibition .
  • Hydrogen Bonding : Interactions with active-site residues (e.g., Asp73 in gyrase) validate mechanism .

Basic: What non-biological applications (e.g., materials science) exist for this compound?

Methodological Answer:

  • Fluorescent Probes : Functionalize with Zn²⁺-binding groups (e.g., pyridine) for colorimetric detection (λₑₓ = 365 nm, λₑₘ = 450 nm) .
  • Organic Semiconductors : Incorporate into π-conjugated systems for field-effect transistors (hole mobility up to 3.6 cm² V⁻¹ s⁻¹) .

Q. Advanced: How do substituents influence optoelectronic properties?

  • Electron-Withdrawing Groups (e.g., –NO₂): Reduce HOMO-LUMO gaps, enhancing conductivity .
  • Extended Conjugation (e.g., fused quinoline): Improves charge carrier mobility by 40–60% .

Advanced: What experimental design principles optimize reaction conditions (e.g., DOE)?

Methodological Answer:
Use Design of Experiments (DOE) to screen variables:

FactorRangeOptimal ValueImpact on Yield
Temperature60–100°C80°C+25% yield
Catalyst (AcOH)0.5–2.0 eq1.0 eqMinimizes side products
SolventEthanol vs. DioxaneDioxaneImproves cyclization efficiency

Response surface methodology (RSM) identifies interactions (e.g., temperature × solvent) to maximize yield (>85%) .

Table 1: Comparative Bioactivity Data

DerivativeAntimicrobial (MIC, µg/mL)Anticancer (IC₅₀, µM)Reference
Schiff Base 5a25 (S. aureus)N/A
Azetidinone 6a50 (E. coli)20 (MCF-7)
Pyrazole 7a12.5 (C. albicans)15 (HeLa)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.